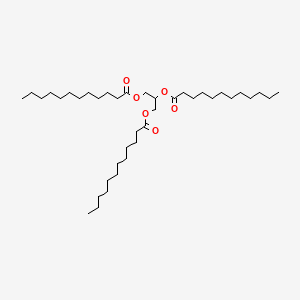

Trilaurin

描述

This compound has been reported in Cullen corylifolium and Umbellularia californica with data available.

属性

IUPAC Name |

2,3-di(dodecanoyloxy)propyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPHSYLJUKZBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904390 | |

| Record name | Glyceryl trilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(12:0/12:0/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

538-24-9 | |

| Record name | Trilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRILAURIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FP2Z3RVUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trilaurin: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride of significant interest in various scientific disciplines, is a key component of several natural oils and possesses a unique combination of physical and chemical properties that make it a valuable compound in the food, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its emerging role in drug delivery systems.

Chemical Structure and Identification

This compound is a saturated triglyceride formed from the esterification of one molecule of glycerol (B35011) with three molecules of lauric acid (dodecanoic acid).[1] Its chemical structure consists of a glycerol backbone with three lauroyl chains attached.

IUPAC Name: 2,3-di(dodecanoyloxy)propyl dodecanoate[2] Molecular Formula: C₃₉H₇₄O₆[2] CAS Number: 538-24-9[2]

Synonyms: Glyceryl trilaurate, Tridodecanoin, Lauric acid triglyceride, Glyceryl tridodecanoate[2][3][4]

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[5] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | References |

| Molecular Weight | 639.0 g/mol | [6] |

| Melting Point | 45-47 °C | [7] |

| Boiling Point | 591.55 °C (estimated) | [8][9] |

| Density | 0.900 g/mL | [7] |

| Solubility | Insoluble in water.[5][10] Soluble in ethanol, diethyl ether, acetone (B3395972), and benzene.[7][11] | [5][7][10][11] |

| Appearance | White to light yellow powder or crystal | [12] |

Natural Sources and Extraction

This compound is naturally abundant in certain vegetable fats, most notably coconut oil and palm kernel oil.[10] The extraction of this compound from these sources typically involves a multi-step process of oil extraction followed by purification.

Experimental Protocol: Solvent Extraction of Oil from Coconut

This protocol outlines a general method for extracting the oil rich in this compound from coconut. Further purification steps are necessary to isolate pure this compound.

Materials:

-

Dried and grated coconut meat (copra)

-

n-Hexane (solvent)[13]

-

Soxhlet extraction apparatus[14]

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a desired amount of dried, grated coconut meat and place it into a thimble for the Soxhlet extractor.

-

Add n-hexane to the round-bottom flask of the Soxhlet apparatus.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for several hours. The solvent will cyclically wash over the coconut meat, extracting the oil.[14]

-

After the extraction is complete, the n-hexane containing the dissolved oil is collected in the round-bottom flask.

-

The solvent is then removed using a rotary evaporator to yield the crude coconut oil.

Synthesis and Purification

This compound can be synthesized in the laboratory through the esterification of glycerol with lauric acid. This method allows for the production of high-purity this compound for research and pharmaceutical applications.

Experimental Protocol: Synthesis of this compound by Esterification

Materials:

-

Lauric acid (0.06 mol)

-

Glycerol (0.01 mol)

-

Sulfuric acid (catalyst)[5]

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Three-neck round-bottom flask, condenser, thermometer

Procedure:

-

Combine 0.06 mol of lauric acid and 0.01 mol of glycerol in a three-neck round-bottom flask equipped with a condenser and a thermometer.[5]

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the reaction mixture to 110 °C with stirring for approximately 3.5 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess sulfuric acid by slowly adding a 10% NaHCO₃ solution until the pH is neutral.

-

The crude this compound can then be separated from the aqueous layer.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.[10][11] Acetone is a suitable solvent for the recrystallization of this compound.[8]

Materials:

-

Crude this compound

-

Acetone

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.[11]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[15]

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.[11]

-

Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

-

Dry the crystals to obtain pure this compound.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a sensitive method for the analysis of this compound, particularly in complex mixtures like modified coconut oil.[12][16]

Illustrative GC-FID Parameters:

-

Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness)[17]

-

Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C and hold.[17]

-

Injector Temperature: 250 °C[18]

-

Detector Temperature (FID): 280 °C[18]

-

Injection Volume: 0.2 µL[18]

-

Split Ratio: 25:1[18]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (90 MHz, CDCl₃): δ 0.88 (t, 9H, CH₃), 1.26 (s, 48H, -(CH₂)₈-), 1.62 (m, 6H, -OCO-CH₂-CH ₂-), 2.31 (t, 6H, -O-CO-CH ₂-), 4.15 (dd, 2H, glycerol CH₂), 4.28 (dd, 2H, glycerol CH₂), 5.25 (m, 1H, glycerol CH).[2]

-

¹³C NMR (25.16 MHz, CDCl₃): δ 14.11 (CH₃), 22.73, 24.94, 29.18, 29.38, 29.53, 29.68, 31.97, 34.10, 34.25 (CH₂), 62.15 (glycerol CH₂), 68.98 (glycerol CH), 172.83, 173.23 (C=O).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[9]

-

~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the methylene (B1212753) and methyl groups.

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1160 cm⁻¹: C-O stretching vibration of the ester linkage.

Applications in Drug Development

This compound's biocompatibility and lipid nature make it an excellent excipient in pharmaceutical formulations, particularly for drug delivery systems.[6] It is widely used in the preparation of solid lipid nanoparticles (SLNs), which can encapsulate and protect drugs, enhance their solubility, and control their release.[19]

Experimental Protocol: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization technique.

Materials:

-

This compound

-

A suitable surfactant (e.g., Polysorbate 80)

-

A lipophilic model drug

-

Purified water

-

High-shear homogenizer

-

Ultrasonicator

Procedure:

-

Melt the this compound at a temperature above its melting point (e.g., 70 °C).

-

Dissolve the lipophilic model drug in the molten this compound.

-

In a separate vessel, heat an aqueous solution of the surfactant to the same temperature.

-

Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse oil-in-water emulsion.[4]

-

Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

The SLN dispersion can then be characterized for particle size, zeta potential, and drug encapsulation efficiency.

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, it is understood that upon administration, this compound can be hydrolyzed by lipases to release glycerol and lauric acid.[20] The biological effects of this compound are therefore largely attributed to the actions of lauric acid.

Lauric acid has been shown to possess antimicrobial properties and can modulate cellular signaling pathways.[6][21] For instance, studies have indicated that lauric acid can alter the expression of cancer-associated microRNAs in human cancer cell lines, suggesting a role in regulating key cellular processes such as cell growth, apoptosis, and DNA damage response.[22] The pathways affected include those mediated by p53, as well as pathways involved in cell cycle phase transition and apoptotic signaling.[6][22]

It is important to note that while this compound serves as a delivery vehicle for lauric acid, the direct interaction of the intact triglyceride with cellular signaling cascades is an area that requires further investigation. The metabolic conversion to lauric acid appears to be a prerequisite for many of its observed biological activities.

Conclusion

This compound is a versatile triglyceride with well-defined chemical and physical properties. Its natural abundance and biocompatibility have led to its widespread use in various industries. For researchers and drug development professionals, this compound offers significant potential as an excipient and a key component in advanced drug delivery systems like solid lipid nanoparticles. Understanding its synthesis, purification, and analytical characterization is crucial for its effective utilization. While the direct biological effects of this compound are still being elucidated, its role as a precursor to the bioactive lauric acid highlights its importance in biomedical research. Further studies are warranted to fully explore the direct interactions of this compound with cellular components and its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Lipid signalling in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Lauric Acid Modulates Cancer-Associated microRNA Expression and Inhibits the Growth of the Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solvent fractionation | Cyberlipid [cyberlipid.gerli.com]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. Equivalence of lauric acid and glycerol monolaurate as inhibitors of signal transduction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Equivalence of Lauric Acid and Glycerol Monolaurate as Inhibitors of Signal Transduction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. E3 ligases and deubiquitinating enzymes regulating the MAPK signaling pathway in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mt.com [mt.com]

- 17. Lipid mediator networks in cell signaling: update and impact of cytokines [pubmed.ncbi.nlm.nih.gov]

- 18. Lipid mediators in epithelial cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reagents & Solvents [chem.rochester.edu]

- 21. Frontiers | Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae [frontiersin.org]

- 22. Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trilaurin for Researchers and Drug Development Professionals

Trilaurin , a triglyceride derived from the esterification of glycerol (B35011) with three units of lauric acid, is a key ingredient in various pharmaceutical and research applications. Its biocompatibility and specific physicochemical properties make it a valuable excipient in drug delivery systems and a standard for lipid analysis. This guide provides an in-depth overview of its core properties, analytical methodologies, and a key application in nanoparticle formulation.

Core Properties of this compound

This compound, also known as glyceryl trilaurate, is a saturated fat that is solid at room temperature. Its well-defined structure and purity make it a reliable standard in various analytical and formulation studies.

| Property | Value |

| CAS Number | 538-24-9 |

| Molecular Formula | C₃₉H₇₄O₆ |

| Molecular Weight | 639.0 g/mol |

| Appearance | White to off-white waxy solid or powder |

| Melting Point | Approximately 45-50 °C |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform.[1] |

| Purity (Typical) | >98% |

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound is crucial in both quality control and research settings. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two commonly employed methods.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is particularly suitable for the analysis of non-volatile compounds like triglycerides.

-

Instrumentation : A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

-

Column : A reversed-phase column, such as a ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm), is often used.[2]

-

Mobile Phase : A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) with 0.01% (v/v) acetic acid (Solvent A) and acetone (B3395972) (Solvent B).[2]

-

Gradient Example :

-

0-5 min: 90:10 (A:B)

-

5-10 min: 70:30 (A:B)

-

10-15 min: 50:50 (A:B)

-

15-20 min: 30:70 (A:B)

-

Hold for 10 min at 20:80 (A:B)[2]

-

-

-

Flow Rate : A typical flow rate is 1.0 mL/min.[2]

-

Column Temperature : Maintained at 25°C.[2]

-

Injection Volume : 10 µL.[2]

-

ELSD Settings :

-

Sample Preparation : Samples are accurately weighed and dissolved in a suitable organic solvent, such as dichloromethane, to a known concentration (e.g., 0.5 mg/mL).[3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. For triglycerides like this compound, high-temperature GC is required.

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Column : A capillary column suitable for high-temperature analysis, such as a ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness).[4]

-

Carrier Gas : Nitrogen or helium at a constant flow rate (e.g., 0.89 mL/min).[4][5]

-

Injector and Detector Temperatures :

-

Oven Temperature Program : A temperature gradient is essential for the elution of high-molecular-weight triglycerides.

-

Example Program : Initial temperature of 100°C, ramped to 150°C at 25°C/min (hold for 1 min), then to 220°C at 20°C/min (hold for 2 min), and finally to 230°C at 20°C/min (hold for 1 min).[5]

-

-

Injection Volume : 1 µL.[5]

-

Sample Preparation : For analysis in oil matrices like coconut oil, an extraction with a solvent such as methanol (B129727) is performed. The extracted lipid residue is then dissolved in a suitable solvent for injection.[5] A derivatization-free method is often preferred for simplicity.[5]

Application in Drug Delivery: Solid Lipid Nanoparticle (SLN) Formulation

This compound is a widely used solid lipid for the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for delivering poorly water-soluble drugs. The following diagram illustrates a common workflow for the preparation of SLNs using the high-pressure homogenization technique.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using this compound.

References

An In-depth Technical Guide to the Solubility of Trilaurin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trilaurin, a saturated triglyceride of significant interest in the pharmaceutical, cosmetic, and food industries. A detailed compilation of its physicochemical properties is presented, followed by a summary of its qualitative and quantitative solubility in a range of organic solvents. This guide also outlines detailed experimental protocols for determining the solubility of this compound, offering researchers standardized methodologies for their investigations. Furthermore, a visual representation of the experimental workflow for solubility determination is provided to facilitate a clear understanding of the process.

Introduction

This compound, also known as glyceryl trilaurate, is a triglyceride derived from the esterification of glycerol (B35011) with three molecules of lauric acid.[1][2] Its chemical formula is C39H74O6.[2] As a stable, saturated fat, this compound serves as a valuable excipient in various applications, including as a thickening agent and emollient in cosmetics and as a component in pharmaceutical formulations, particularly for drug delivery systems of hydrophobic compounds.[1][3] Understanding the solubility of this compound in different organic solvents is paramount for its effective formulation and application in these fields. This guide aims to provide a detailed technical resource on this subject.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Name | Glyceryl tridodecanoate | [4] |

| Synonyms | This compound, Glyceryl trilaurate, Tridodecanoin | [4] |

| CAS Number | 538-24-9 | |

| Molecular Formula | C39H74O6 | |

| Molecular Weight | 639.01 g/mol | [5] |

| Appearance | White to off-white waxy solid or powder | [1] |

| Melting Point | 45°C to 47°C | [5] |

| Density | 0.9000 g/mL | [5] |

Solubility of this compound in Organic Solvents

This compound's solubility is governed by the principle of "like dissolves like." As a nonpolar lipid, it is generally insoluble in polar solvents like water but exhibits good solubility in a variety of nonpolar organic solvents.[6][7] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[6]

Qualitative Solubility

This compound has been reported to be soluble in the following organic solvents:

-

Ethanol[5]

-

Diethyl ether[5]

-

Acetone[5]

-

Benzene[5]

-

Chloroform[7]

-

Ethyl acetate[1]

-

Dimethylformamide (DMF)[2]

It is consistently reported as insoluble in water.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following specific data points have been reported:

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethylformamide (DMF) | Not Specified | 20 mg/mL | [2] |

| Ethanol | Not Specified | 1 mg/mL | [2] |

Researchers are encouraged to determine the solubility of this compound in their specific solvent systems and temperature ranges of interest using the experimental protocols outlined in the subsequent sections.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application in research and development. Several established methods can be employed, each with its own advantages and considerations.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a constant temperature environment (e.g., a shaking water bath or a temperature-controlled incubator) and agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation ensures continuous mixing of the solid and liquid phases.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample at the same constant temperature is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent precipitation of the solute upon cooling.

-

Quantification: Determine the concentration of this compound in the sampled solution using a validated analytical method.

Analytical Quantification Methods

a) Gravimetric Analysis:

-

Accurately weigh an empty, dry container.

-

Transfer the sampled saturated solution to the container and reweigh to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the dried this compound is achieved.

-

The solubility can then be calculated as the mass of the dried this compound per mass or volume of the solvent.

b) High-Performance Liquid Chromatography (HPLC):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into an HPLC system equipped with a suitable detector (e.g., a UV detector at a low wavelength or an evaporative light scattering detector) to generate a calibration curve.

-

Sample Analysis: Dilute the sampled saturated solution with the solvent to a concentration that falls within the range of the calibration curve and inject it into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Thermal Methods

a) Differential Scanning Calorimetry (DSC):

This method is particularly useful for determining the solubility of a solid in another solid or a semi-solid excipient at elevated temperatures.

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the solvent at different known weight ratios.

-

DSC Analysis: Heat the samples in the DSC instrument at a controlled rate.

-

Data Interpretation: The dissolution of this compound in the solvent will result in a melting point depression of the solvent. By analyzing the thermograms, the eutectic point and the liquidus line of the phase diagram can be constructed, from which the solubility at different temperatures can be determined.

b) Hot-Stage Microscopy (HSM):

HSM allows for the visual determination of the dissolution temperature.

-

Sample Preparation: Place a small amount of the this compound-solvent mixture on a microscope slide.

-

Heating and Observation: Heat the slide on a hot stage at a controlled rate while observing the sample under a polarized light microscope.

-

Solubility Determination: The temperature at which the last crystals of this compound dissolve is considered the saturation temperature for that specific composition. By repeating this for different compositions, a solubility curve can be generated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 538-24-9 [chemicalbook.com]

- 3. Cas 538-24-9,this compound | lookchem [lookchem.com]

- 4. This compound | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. riviste.fupress.net [riviste.fupress.net]

An In-depth Technical Guide to the Physical State and Melting Point of Trilaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaurin, a triglyceride of significant interest in the pharmaceutical, cosmetic, and food industries, exhibits complex thermal behavior characterized by polymorphism. This technical guide provides a comprehensive overview of the physical state and melting point of this compound, with a detailed exploration of its polymorphic forms. The document outlines experimental protocols for the characterization of these forms using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM). Quantitative data is presented in structured tables for ease of reference, and a logical workflow of polymorphic transformations is visualized to aid in understanding the material's solid-state behavior. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of this compound-based products.

Physical State and General Properties

At ambient temperature, this compound (also known as glyceryl trilaurate) is a white to light yellow, waxy solid.[1] It can present as a powder or in a crystalline form.[1][2] this compound is insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform.[1]

Melting Point and Polymorphism

The melting point of this compound is not a single, sharp value but rather a range that is highly dependent on its crystalline structure. This phenomenon is known as polymorphism, where a compound can exist in multiple crystalline forms, each with distinct physical properties, including melting point.[3][4] For this compound, the three primary polymorphic forms are designated as α (alpha), β' (beta-prime), and β (beta), in order of increasing stability and melting point.

The most stable β form has the highest melting point. The less stable α and β' forms will, upon heating, transform into the more stable forms before finally melting. This complex thermal behavior is critical in applications such as drug delivery systems, where the physical state of the lipid matrix can influence drug release and stability.

Quantitative Data on this compound Polymorphs

The following tables summarize the melting points and other relevant data for the different polymorphic forms of this compound. It is important to note that the exact values can vary depending on the experimental conditions, such as heating rate and sample purity.

| General Physical Properties of this compound | |

| Appearance | White to light yellow powder or crystal[1][2] |

| Melting Point Range (General) | 44 - 49 °C[2] |

| Specific Melting Point (literature) | 46.5 °C[5][6][7] |

| Melting Points of this compound Polymorphs | |

| Polymorphic Form | Melting Point (°C) |

| α (alpha) | ~35 |

| β' (beta-prime) | ~44.5 |

| β (beta) | 45.30 - 46.4 |

Note: The melting points for the polymorphs are indicative and can be influenced by the experimental methodology.

Experimental Protocols for Characterization

The characterization of this compound's polymorphism is primarily achieved through a combination of thermal analysis, diffraction, and microscopy techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting points and enthalpies of transition for the different polymorphs.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature well above its final melting point (e.g., 70 °C) at a controlled heating rate of 5 °C/min or 10 °C/min. This scan provides information on the initial polymorphic form(s) present in the sample.

-

Controlled Cooling Scan: Cool the molten sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C). This step allows for the observation of crystallization behavior. Rapid cooling tends to favor the formation of the less stable α form.

-

Second Heating Scan: Reheat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to 70 °C. This scan reveals the melting behavior of the polymorphs formed during the controlled cooling step and any solid-state transitions that occur upon heating.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization or polymorphic transition). The peak temperature of the endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD is used to identify the different polymorphic forms based on their unique crystal lattice structures, which result in characteristic diffraction patterns.

Methodology:

-

Sample Preparation: The this compound sample should be in a powdered form. To obtain specific polymorphs for analysis, the sample can be subjected to specific thermal treatments prior to XRD analysis. For example, the α form can be obtained by rapid cooling of the melt, while the β form can be obtained by slow crystallization or by annealing the α or β' forms.

-

Instrument Settings:

-

Use a diffractometer with a common radiation source, such as Cu Kα.

-

Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

-

Scan a 2θ range that covers the characteristic peaks for this compound polymorphs (e.g., 5° to 40°).

-

-

Data Analysis: The different polymorphs are identified by their characteristic short and long d-spacing values in the diffraction pattern.

-

α form: Characterized by a single strong short-spacing peak.

-

β' form: Typically shows two strong short-spacing peaks.

-

β form: Exhibits a more complex pattern of multiple short-spacing peaks, with one being particularly strong.

-

| Characteristic Short d-spacings for Triglyceride Polymorphs | |

| Polymorphic Form | Approximate d-spacing (Å) |

| α | ~4.15 |

| β' | ~4.2 and ~3.8 |

| β | Multiple peaks, including a strong one at ~4.6 |

Note: These are general values for triglycerides; specific values for this compound should be confirmed from reference data.

Polarized Light Microscopy (PLM)

PLM is a visual technique used to observe the morphology (shape and size) of the different crystalline forms of this compound.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.

-

Thermal Control: Use a hot stage attached to the microscope to control the temperature of the sample.

-

Observation:

-

Melt the sample by heating it above its final melting point.

-

Observe the crystallization process upon controlled cooling. Different cooling rates will yield different polymorphs.

-

Observe the morphology of the crystals formed. The α form typically appears as small, indistinct platelets, while the β' form often forms small spherulites. The β form is characterized by larger, more well-defined crystals, often with a needle-like or plate-like habit.

-

Upon reheating, observe any changes in morphology that correspond to polymorphic transformations seen in the DSC thermogram.

-

Visualization of Polymorphic Transformations

The relationship between the different polymorphic forms of this compound can be represented as a logical workflow. The transformations are generally monotropic, meaning the less stable forms will irreversibly transform into more stable forms.

Caption: Polymorphic transformation pathways of this compound.

Conclusion

The physical state and melting behavior of this compound are dictated by its polymorphic nature. A comprehensive understanding and characterization of the α, β', and β forms are crucial for the successful application of this compound in various industries, particularly in pharmaceuticals where solid-state properties can significantly impact product performance and stability. The combination of DSC, XRD, and PLM provides a robust analytical framework for the qualitative and quantitative assessment of this compound polymorphism. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile triglyceride.

References

- 1. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [diposit.ub.edu]

- 4. Item - Unusual Radiating-Stripe Morphology in Nonequimolar Mixtures of Poly(lâlactic acid) with Poly(dâlactic acid) - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 7. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

In-Depth Technical Guide to Trilaurin Metabolism in In-Vitro Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of trilaurin, a triglyceride composed of three lauric acid molecules. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge of experimental protocols, quantitative data, and the underlying signaling pathways involved in the cellular processing of this medium-chain triglyceride.

Introduction to this compound and Its Metabolism

This compound is a saturated triglyceride of significant interest due to the metabolic properties of its constituent fatty acid, lauric acid. As a medium-chain triglyceride (MCT), this compound's digestion, absorption, and subsequent metabolic fate differ from that of long-chain triglycerides. Understanding its metabolism in controlled in-vitro settings is crucial for applications in nutrition, drug delivery, and the study of metabolic diseases.

The primary pathway of this compound metabolism begins with its hydrolysis by lipases into lauric acid and glycerol. This process is fundamental to its absorption and subsequent utilization by various tissues. In-vitro models provide a powerful tool to dissect these metabolic steps in a controlled environment.

In-Vitro Digestion of this compound: Lipolysis

The initial step in this compound metabolism is its breakdown in the digestive tract, a process that can be simulated using in-vitro lipolysis models. The pH-stat titration method is a widely accepted technique for monitoring the rate and extent of triglyceride hydrolysis in real-time.

Experimental Protocol: pH-Stat In-Vitro Lipolysis of this compound

This protocol is adapted from standardized in-vitro digestion methods.

Objective: To quantify the rate and extent of this compound hydrolysis by pancreatic lipase (B570770).

Materials:

-

This compound

-

Pancreatic lipase (porcine)

-

Bile salts (e.g., sodium taurocholate)

-

Phospholipids (e.g., phosphatidylcholine)

-

Tris-maleate buffer

-

Calcium chloride (CaCl₂)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (B78521) (NaOH) solution (standardized)

-

pH-stat titrator system

-

Thermostated reaction vessel (37°C)

Procedure:

-

Preparation of Digestion Medium: Prepare a simulated intestinal fluid buffer containing Tris-maleate, bile salts, phospholipids, CaCl₂, and NaCl at physiologically relevant concentrations. Adjust the pH to the desired intestinal pH (typically 6.5-7.5).

-

Emulsification of this compound: Disperse a known amount of this compound in the pre-warmed digestion medium to form a stable emulsion. Sonication or high-shear mixing can be used for this purpose.

-

Initiation of Lipolysis: Place the emulsified this compound substrate in the thermostated reaction vessel at 37°C. Once the temperature and pH have stabilized, add a pre-determined amount of pancreatic lipase to initiate the hydrolysis reaction.

-

pH-Stat Titration: The liberation of lauric acid will cause a decrease in the pH of the medium. The pH-stat titrator will automatically add a standardized NaOH solution to maintain a constant pH.

-

Data Acquisition: Record the volume of NaOH added over time. The rate of NaOH addition is directly proportional to the rate of fatty acid release.

-

Quantification of Hydrolysis Products: At specific time points, aliquots of the digestion mixture can be collected. The reaction is stopped by adding an inhibitor or by heat inactivation. The lipid phases are then extracted and analyzed by Gas Chromatography-Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) to quantify the amounts of remaining this compound, and the generated dilaurin, monolaurin, and free lauric acid[1].

Quantitative Data: Pancreatic Lipase Kinetics with Triglycerides

Cellular Metabolism of this compound in In-Vitro Models

Following digestion, the primary metabolite of this compound, lauric acid, is taken up by various cells and undergoes further metabolism. Key in-vitro models for studying these processes include intestinal (Caco-2), hepatic (HepG2, primary hepatocytes), and adipose (3T3-L1) cell lines.

Intestinal Absorption and Transport: The Caco-2 Cell Model

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocyte-like cells, making them a valuable tool for studying intestinal drug and nutrient absorption.

Objective: To quantify the uptake, metabolism, and transport of this compound and its metabolites across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Radiolabeled [¹⁴C]-trilaurin or [¹⁴C]-lauric acid

-

Scintillation counter

-

HPLC or GC-MS for metabolite analysis

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

-

Apical Application: Introduce [¹⁴C]-trilaurin, emulsified in a simulated intestinal fluid, to the apical (upper) chamber of the Transwell® insert.

-

Incubation: Incubate the cells at 37°C for various time points.

-

Sample Collection:

-

Apical and Basolateral Media: Collect samples from both the apical and basolateral (lower) chambers to measure the transport of radiolabeled compounds.

-

Cell Lysates: At the end of the incubation, wash the cell monolayer and lyse the cells to determine intracellular concentrations of this compound and its metabolites.

-

-

Analysis:

-

Radioactivity Measurement: Quantify the amount of radioactivity in the apical and basolateral media and in the cell lysates using a scintillation counter.

-

Metabolite Profiling: Analyze the composition of radiolabeled compounds in the cell lysates and media by HPLC or GC-MS to identify and quantify this compound, lauric acid, and any further metabolites.

-

-

Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the Caco-2 monolayer[4][5][6].

Studies have shown that long-chain fatty acids have a saturable uptake component in Caco-2 cells, suggesting carrier-mediated transport. While specific Papp values for this compound are not available, the Papp for lauric acid can be expected to be in the range of moderately to well-absorbed compounds. The typical classification for Papp values is: poorly absorbed (<1 x 10⁻⁶ cm/sec), moderately absorbed (1-10 x 10⁻⁶ cm/sec), and well absorbed (>10 x 10⁻⁶ cm/sec)[6].

Hepatic Metabolism: HepG2 and Primary Hepatocyte Models

The liver plays a central role in lipid metabolism. HepG2 cells, a human hepatoma cell line, and primary hepatocytes are widely used to study hepatic lipid synthesis, storage, and secretion.

Objective: To quantify the effect of this compound on triglyceride accumulation and the expression of lipogenic genes in HepG2 cells.

Materials:

-

HepG2 cells

-

This compound

-

Oil Red O stain

-

Triglyceride quantification kit

-

Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells and treat them with varying concentrations of emulsified this compound for a specified period (e.g., 24 hours).

-

Lipid Droplet Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. The stain can be extracted and quantified spectrophotometrically.

-

Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial quantification kit.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA levels of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).

A study using cultured rat hepatocytes showed that radiolabeled lauric acid (0.1 mM) was rapidly taken up, with 94.8 ± 2.2% cleared from the medium after 4 hours. Of the initial radioactivity, 24.6 ± 4.2% was incorporated into cellular lipids, with 10.6 ± 4.6% being directed towards triglycerides. A significant portion (38.7 ± 4.4%) underwent β-oxidation[2].

| Parameter | Value |

| Lauric Acid Uptake (4h) | 94.8 ± 2.2% |

| Incorporation into Cellular Lipids (4h) | 24.6 ± 4.2% |

| Incorporation into Triglycerides (4h) | 10.6 ± 4.6% |

| β-oxidation (4h) | 38.7 ± 4.4% |

| Table 1: Metabolic fate of [¹⁴C]-lauric acid in cultured rat hepatocytes after 4 hours of incubation. |

Adipose Tissue Metabolism: The 3T3-L1 Adipocyte Model

Adipocytes are the primary site of triglyceride storage. The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and metabolism.

Objective: To investigate the effect of this compound and lauric acid on the activation of key signaling pathways (PPARγ and mTOR) in 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound and Lauric Acid

-

Reagents for Western blotting (antibodies against total and phosphorylated forms of key signaling proteins)

-

Reagents for qRT-PCR

Procedure:

-

Cell Culture and Treatment: Treat differentiated 3T3-L1 adipocytes with this compound or lauric acid at various concentrations and for different durations.

-

Protein Analysis (Western Blotting): Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key proteins in the mTOR pathway (e.g., mTOR, S6K, 4E-BP1) and the expression levels of PPARγ.

-

Gene Expression Analysis (qRT-PCR): Isolate RNA and perform qRT-PCR to measure the expression of PPARγ target genes involved in lipid metabolism.

Signaling Pathways in this compound Metabolism

The metabolic effects of this compound and its metabolite, lauric acid, are mediated through the modulation of key signaling pathways that regulate lipid metabolism and energy homeostasis.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism. Lauric acid has been shown to be an activator of PPARγ[7]. Activation of PPARγ can lead to increased expression of genes involved in fatty acid uptake, triglyceride synthesis, and adipocyte differentiation. In adipocytes, lauric acid has been demonstrated to promote lipolysis and reduce leptin expression through a PPARγ-dependent mechanism[8].

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of lipid metabolism, mTORC1 activation is known to promote lipogenesis through the activation of SREBP-1c. Lauric acid has been shown to influence the Akt/mTOR signaling pathway[9][10]. The activation of this pathway can lead to increased expression of lipogenic genes and subsequent triglyceride accumulation.

Below are Graphviz diagrams illustrating the experimental workflow for in-vitro digestion and the key signaling pathways involved in this compound metabolism.

Conclusion

This technical guide has provided a detailed overview of the in-vitro metabolism of this compound, covering its initial digestion and subsequent cellular processing in key metabolic tissues. The experimental protocols and quantitative data presented herein offer a foundation for researchers to design and execute robust studies to further elucidate the metabolic effects of this compound. The visualization of the experimental workflow and signaling pathways aims to provide a clear conceptual framework for understanding the complex processes involved in this compound metabolism. Further research is warranted to obtain more specific quantitative data for this compound in various in-vitro models and to fully unravel the intricacies of its interaction with cellular signaling networks.

References

- 1. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer and Pro-Immune Effects of Lauric Acid on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short-term exposure to lauric acid promotes adipose tissue lipolysis and reduces leptin expression via a PPARγ-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical Pathways of Trilaurin Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride composed of a glycerol (B35011) backbone and three lauric acid molecules, is a significant component of various dietary fats, particularly coconut and palm kernel oils.[1] Its metabolism is a crucial process for energy homeostasis. This technical guide provides a comprehensive overview of the biochemical pathways involved in this compound degradation, from its initial hydrolysis to the complete oxidation of its constituent fatty acids. This document details the enzymatic steps, regulatory mechanisms, and quantitative aspects of this metabolic process, offering valuable insights for researchers in lipid metabolism, drug development targeting metabolic disorders, and related scientific fields.

Core Biochemical Pathways

The degradation of this compound is a two-stage process:

-

Lipolysis: The sequential hydrolysis of the ester bonds of the this compound molecule to release glycerol and three molecules of lauric acid.

-

Beta-Oxidation: The catabolism of lauric acid into acetyl-CoA, which then enters the citric acid cycle for energy production.

Lipolysis of this compound

The initial step in this compound catabolism is its breakdown by lipases. This process occurs sequentially, yielding diacylglycerols and monoacylglycerols as intermediates.[2] The primary enzymes responsible for this process are pancreatic lipase (B570770) in the digestive system and intracellular lipases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) within cells.[3][4][5]

The lipolysis of this compound can be summarized as follows:

-

This compound + H₂O ---(Lipase)--> 1,2-Dilaurin + Lauric Acid

-

1,2-Dilaurin + H₂O ---(Lipase)--> 2-Monolaurin + Lauric Acid

-

2-Monolaurin + H₂O ---(Lipase)--> Glycerol + Lauric Acid

Beta-Oxidation of Lauric Acid

Lauric acid, a 12-carbon saturated fatty acid, is catabolized through the beta-oxidation pathway, primarily within the mitochondria.[6][7] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. For lauric acid (C12), this cycle is repeated five times.[8]

The steps in each cycle of beta-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolysis by β-ketothiolase.

Metabolic Fate of Glycerol

The glycerol backbone released during lipolysis is transported to the liver, where it is phosphorylated by glycerol kinase to glycerol-3-phosphate.[9][10] Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.[9] DHAP can then either be converted to glyceraldehyde-3-phosphate and enter the glycolytic pathway for energy production or be used for gluconeogenesis to synthesize glucose.[9][10]

Quantitative Data

The following tables summarize available quantitative data for the key enzymatic steps in this compound degradation.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Lipase | Pseudomonas fluorescens | This compound | ~0.1 | ~10 | [11] |

Table 2: Quantitative Data for Lauric Acid Oxidation in Humans

| Parameter | Value | Reference |

| Cumulative Oxidation (9 hours) | 41% of dose | [6] |

Regulatory Signaling Pathways

The degradation of this compound is tightly regulated by hormonal and transcriptional mechanisms to meet the energetic demands of the cell.

Hormonal Regulation of Lipolysis

Lipolysis is primarily controlled by the opposing actions of insulin (B600854) and catecholamines (e.g., epinephrine). Insulin promotes triglyceride storage by inhibiting HSL, while catecholamines stimulate lipolysis by activating HSL and ATGL through the cAMP-dependent protein kinase A (PKA) pathway.[5][12] Glucagon also stimulates lipolysis.[5]

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that acts as a lipid sensor and master regulator of lipid metabolism.[13][14] Fatty acids, including lauric acid, can act as ligands for PPARα.[15] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[8][13] Genes regulated by PPARα include those encoding for enzymes involved in fatty acid transport and beta-oxidation, such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA oxidases.[4][7] There is also evidence that PPARγ can regulate the expression of ATGL.[8]

Experimental Protocols

Protocol 1: In Vitro this compound Hydrolysis Assay Using Pancreatic Lipase

Objective: To measure the rate of this compound hydrolysis by pancreatic lipase in vitro.

Materials:

-

Porcine pancreatic lipase

-

This compound

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Bile salts (e.g., sodium taurocholate)

-

CaCl₂

-

Gum arabic (for emulsion preparation)

-

NaOH solution (for titration)

-

pH-stat or spectrophotometer

-

p-Nitrophenyl butyrate (B1204436) (p-NPB) for a colorimetric alternative

Procedure (Titrimetric Method):

-

Substrate Emulsion Preparation: Prepare a stable emulsion of this compound (e.g., 10% w/v) in Tris-HCl buffer containing gum arabic by sonication or high-speed homogenization.

-

Reaction Mixture: In a thermostated reaction vessel at 37°C, combine the this compound emulsion, Tris-HCl buffer, bile salts, and CaCl₂.

-

Enzyme Preparation: Dissolve pancreatic lipase in cold Tris-HCl buffer immediately before use.

-

Initiation of Reaction: Add the lipase solution to the reaction mixture to start the hydrolysis.

-

Measurement: Monitor the release of fatty acids by titrating the reaction mixture with a standardized NaOH solution to maintain a constant pH (e.g., pH 8.0) using a pH-stat. The rate of NaOH consumption is proportional to the rate of fatty acid release.

Procedure (Colorimetric Method):

-

Substrate Solution: Prepare a solution of p-NPB in a suitable solvent (e.g., acetonitrile).

-

Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, pancreatic lipase solution, and the inhibitor or vehicle.

-

Initiation of Reaction: Add the p-NPB solution to each well to start the reaction.

-

Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the formation of p-nitrophenol.[16]

Protocol 2: Measurement of Lauric Acid Uptake in Adipocytes

Objective: To quantify the uptake of lauric acid into cultured adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells)

-

[³H]- or [¹⁴C]-labeled lauric acid

-

Bovine serum albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Preparation of Labeling Medium: Prepare a solution of labeled lauric acid complexed with BSA in serum-free DMEM.

-

Uptake Assay:

-

Wash the adipocytes with warm PBS.

-

Incubate the cells with the labeling medium for various time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.

-

To stop the uptake, rapidly wash the cells with ice-cold PBS containing a high concentration of unlabeled lauric acid or a fatty acid transport inhibitor.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Conclusion

The degradation of this compound is a fundamental metabolic process involving a coordinated series of enzymatic reactions and intricate regulatory networks. This guide has provided a detailed overview of the lipolysis of this compound and the subsequent beta-oxidation of lauric acid, supported by quantitative data and detailed experimental protocols. The elucidation of these pathways and their regulation, particularly through the PPARα signaling cascade, offers numerous avenues for future research and the development of therapeutic interventions for metabolic diseases. A thorough understanding of these biochemical processes is essential for professionals in the fields of metabolic research and drug development.

References

- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiolase - Wikipedia [en.wikipedia.org]

- 3. The relation of acyl transfer to the overall reaction of thiolase I from porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 6. Differential oxidation of individual dietary fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]

- 8. PPARγ regulates adipose triglyceride lipase in adipocytes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Adipose Triglyceride Lipase: Function, Regulation by Insulin, and Comparison With Adiponutrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Trilaurin as a substrate for lipase kinetics studies

An In-Depth Technical Guide to Trilaurin as a Substrate for Lipase (B570770) Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol (B35011). These enzymes are pivotal in various biological processes, including fat digestion and metabolism, and are extensively utilized in the food, detergent, and pharmaceutical industries. The study of lipase kinetics is fundamental to understanding their catalytic mechanisms, substrate specificity, and the efficacy of potential inhibitors, which is particularly relevant in drug development for conditions like obesity and hyperlipidemia.

This compound, a triglyceride derived from lauric acid (a saturated 12-carbon fatty acid), serves as a valuable substrate for these studies. As a long-chain triglyceride, it effectively mimics the natural substrates of many physiologically relevant lipases, such as pancreatic lipase. A key characteristic of lipases is their activation at the lipid-water interface; they exhibit maximal activity when the substrate is present as an emulsion. This compound's insolubility in aqueous solutions necessitates its preparation as a stable emulsion, providing the necessary interface for lipase activity and allowing for the systematic study of enzyme kinetics under conditions that reflect its natural environment.

Principles of Lipase-Mediated this compound Hydrolysis

The enzymatic hydrolysis of this compound is a multi-step process. The lipase first hydrolyzes the triglyceride (TG) into a diglyceride (DG) and a free fatty acid (FFA). Subsequently, the diglyceride is hydrolyzed into a monoglyceride (MG) and another free fatty acid. Finally, the monoglyceride can be broken down into glycerol and a third fatty acid.

Reaction Sequence: this compound (TG) + H₂O --(Lipase)--> Dilaurin (DG) + Lauric Acid (FFA) Dilaurin (DG) + H₂O --(Lipase)--> Monolaurin (MG) + Lauric Acid (FFA) Monolaurin (MG) + H₂O --(Lipase)--> Glycerol + Lauric Acid (FFA)

For kinetic studies, the initial rate of reaction is typically measured, which primarily reflects the first hydrolysis step (TG to DG).[1] The rate of this reaction can be monitored by quantifying the release of lauric acid over time.

The kinetics of lipase activity on emulsified substrates like this compound can often be described by the Michaelis-Menten model, where the reaction velocity (v) is related to the substrate concentration ([S]).[2]

-

Vmax: The maximum reaction rate when the enzyme is saturated with the substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[2]

A high Km indicates a low affinity, meaning a higher concentration of this compound is needed to achieve half the maximum velocity.[2]

Experimental Protocols

Precise and reproducible protocols are essential for reliable kinetic data. The following sections detail the methodologies for preparing the this compound substrate and performing lipase assays.

Protocol 1: Preparation of this compound Substrate Emulsion

The stability and particle size of the this compound emulsion are critical for assay consistency.

Materials:

-

This compound (high purity)

-

Gum Arabic or Bile Salts (e.g., sodium deoxycholate) as an emulsifying agent

-

Tris-HCl Buffer (e.g., 200 mM, pH 7.2 at 37°C)[3]

-

Deionized water

-

High-speed homogenizer or sonicator

Procedure:

-

Prepare Emulsifier Solution: Dissolve the chosen emulsifying agent (e.g., 2-5% w/v Gum Arabic or 5-10 mM bile salts) in the Tris-HCl buffer.

-

Melt this compound: Gently heat the this compound to just above its melting point (approx. 47°C) until it is a clear liquid.

-

Pre-emulsification: Add the molten this compound to the warmed emulsifier solution. The volume ratio can vary, but a common starting point is 1 part this compound to 9 parts aqueous phase.

-

Homogenization: Immediately subject the mixture to high-speed homogenization or sonication. This should be done for several minutes until a stable, milky-white emulsion is formed. The process should be carried out at a temperature that keeps the this compound in a liquid state.

-

Cooling: Cool the emulsion to the assay temperature (e.g., 37°C) while stirring gently.

-

Stability Check: A stable emulsion should not show any visible phase separation for the duration of the experiment. The droplet size can be analyzed using laser diffraction for quality control.

Protocol 2: Titrimetric Lipase Assay

This classic method quantifies the free fatty acids released during hydrolysis via titration with a standardized base.[3]

Materials:

-

This compound emulsion (from Protocol 1)

-

Lipase enzyme solution (prepared in a suitable cold buffer, e.g., deionized water)[3]

-

Tris-HCl Buffer (same as used for emulsion)

-

Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 50 mM)[3]

-

Stopping solution (e.g., 95% Ethanol)[3]

-

Thymolphthalein (B86794) indicator solution[3]

-

Thermostated reaction vessel with a stirrer

-

Burette

Procedure:

-

Reaction Setup: In the thermostated vessel (e.g., 37°C), combine the this compound emulsion and Tris-HCl buffer. For example, 3.0 mL of emulsion and 1.0 mL of buffer.[3] Allow the mixture to equilibrate to the assay temperature with constant stirring.

-

Initiate Reaction: Add a known volume of the lipase enzyme solution (e.g., 1.0 mL) to the vessel to start the reaction. Simultaneously, start a timer.[3]

-

Prepare Blank: Prepare a blank control by adding the enzyme solution to the stopping solution before adding the substrate emulsion. This accounts for any acidity not originating from the enzymatic reaction.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 15-30 minutes), ensuring the reaction rate is within the linear range.

-

Stop Reaction: Terminate the reaction by adding an adequate volume of the stopping solution (e.g., 10 mL of 95% Ethanol). The ethanol (B145695) denatures the lipase and ensures the fatty acids are soluble.

-

Titration: Add a few drops of thymolphthalein indicator to both the reaction mixture and the blank. Titrate with the standardized NaOH solution until a persistent light blue endpoint is reached.[3]

-

Calculate Activity: The lipase activity is calculated based on the volume of NaOH used to neutralize the liberated lauric acid, after subtracting the blank value.

Unit Definition: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1.0 microequivalent of fatty acid from a triglyceride per hour at a specific pH and temperature.[3]

Data Presentation and Kinetic Analysis

Quantitative data from lipase kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Calculation of Lipase Activity

Activity (Units/mL) = ((V_sample - V_blank) * M_NaOH * 1000) / (t * V_enzyme)

Where:

-

V_sample = Volume of NaOH for the sample (mL)

-

V_blank = Volume of NaOH for the blank (mL)

-

M_NaOH = Molarity of the NaOH solution (mol/L)

-

1000 = Conversion factor from milliequivalents to microequivalents

-

t = Reaction time (in hours)

-

V_enzyme = Volume of the enzyme solution used (mL)

Determining Kinetic Parameters

To determine Km and Vmax, the assay is performed with varying concentrations of the this compound substrate. The initial reaction rates are then plotted against the substrate concentration. The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression software or linearized using a Lineweaver-Burk plot (a plot of 1/v versus 1/[S]).[2][4]

Comparative Kinetic Data

The following table summarizes hypothetical kinetic parameters for different lipases using this compound as the substrate, illustrating how data can be structured for comparative analysis.

| Lipase Source | Optimal pH | Optimal Temp. (°C) | Km (mM) | Vmax (µmol/min/mg) |

| Porcine Pancreas | 8.0 - 9.0 | 37 - 40 | 3.5 | 1200 |

| Pseudomonas fluorescens | 7.0 - 7.5 | 30 - 35 | 2.8 | 1550 |

| Candida rugosa | 6.5 - 7.5 | 40 - 45 | 5.1 | 950 |

| Human Gastric | 4.5 - 5.5 | 37 | 4.2 | 800 |

Note: These values are illustrative and can vary significantly based on the specific assay conditions, purity of the enzyme, and physical properties of the substrate emulsion.

Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes.

Caption: Experimental workflow for lipase kinetics using a this compound substrate.

Caption: Conceptual model of lipase catalysis at the this compound-water interface.

Caption: Logical relationship of components in Michaelis-Menten kinetics.

Conclusion

This compound is an effective and physiologically relevant substrate for investigating the kinetics of lipases. Its use requires careful preparation of a stable emulsion to ensure a consistent interfacial area for enzyme activity. Methodologies such as the titrimetric assay provide a robust means of quantifying the enzymatic hydrolysis by measuring the release of fatty acids. By systematically varying the substrate concentration and measuring initial reaction rates, key kinetic parameters like Km and Vmax can be determined. This data is invaluable for characterizing enzyme behavior, comparing the efficacy of different lipases, and screening for potential therapeutic inhibitors in a drug development context. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute rigorous lipase kinetic studies.

References

Interaction of Trilaurin with Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract